Diheptyl Phthalate-d4: A Technical Guide for Researchers
Diheptyl Phthalate-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of Diheptyl phthalate-d4. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest. This guide includes summarized quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Chemical and Physical Properties
Diheptyl phthalate-d4, a deuterated isotopologue of Diheptyl phthalate (B1215562), is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of phthalates in various matrices. Its chemical and physical properties are summarized in the tables below.
Identification
| Property | Value |
| Chemical Name | Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
| Synonyms | Di-n-heptyl phthalate-3,4,5,6-d4, Diheptyl phthalate-d4 |
| CAS Number | 358731-41-6[1] |
| Chemical Formula | C₂₂H₃₀D₄O₄ |
| Molecular Weight | 366.53 g/mol [2] |
Physical Properties
| Property | Value |
| Appearance | Neat, colorless to light yellow liquid |
| Boiling Point | ~360 °C (for non-deuterated)[3] |
| Melting Point | Not available |
| Density | ~0.988 g/mL at 25 °C (for non-deuterated) |
| Solubility | Soluble in organic solvents, sparingly soluble in water[4][5] |
Stability and Storage
| Condition | Recommendation |
| Storage Temperature | 2-8°C Refrigerator |
| Stability | Stable under normal storage conditions |
| Shipping Conditions | Ambient temperature |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Diheptyl phthalate-d4, including its synthesis, purification, and application in analytical methods and cell-based assays.
Synthesis of Diheptyl Phthalate-d4
Objective: To synthesize Diheptyl phthalate-d4 from phthalic anhydride-d4 and heptanol.
Materials:
-
Phthalic anhydride-3,4,5,6-d4
-
n-Heptanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride-3,4,5,6-d4 (1 molar equivalent) and n-heptanol (2.5 molar equivalents) in toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux using a heating mantle. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator to yield crude Diheptyl phthalate-d4.
Purification of Diheptyl Phthalate-d4
Objective: To purify the synthesized Diheptyl phthalate-d4.
Materials:
-
Crude Diheptyl phthalate-d4
-
Ethyl acetate (B1210297)
-
Glass chromatography column
-
Collection flasks
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Dissolve the crude Diheptyl phthalate-d4 in a minimal amount of hexane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain purified Diheptyl phthalate-d4.
Quantitative Analysis by GC-MS using Diheptyl Phthalate-d4 as an Internal Standard
Objective: To quantify the concentration of an analyte phthalate in a sample using Diheptyl phthalate-d4 as an internal standard.
Materials:
-
Sample containing the analyte phthalate
-
Diheptyl phthalate-d4 internal standard solution of known concentration
-
Analyte phthalate standard solutions of known concentrations
-
Organic solvent (e.g., hexane or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise volume of the Diheptyl phthalate-d4 internal standard solution.
-
Extract the phthalates from the sample matrix using an appropriate organic solvent and sample preparation technique (e.g., liquid-liquid extraction or solid-phase extraction).[4][6]
-
Concentrate the extract to a final known volume.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by adding varying known amounts of the analyte phthalate to a constant, known amount of the Diheptyl phthalate-d4 internal standard.
-
-
GC-MS Analysis:
-
Inject the prepared sample extracts and calibration standards into the GC-MS system.
-
GC Conditions (Typical):
-
Injector Temperature: 280 °C
-
Oven Program: Start at 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analyte and the internal standard.
-
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot a calibration curve of the peak area ratio versus the concentration ratio of the analyte to the internal standard.
-
For the unknown sample, calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.
-
Nrf2 Signaling Pathway Activation Assay
Objective: To determine if Diheptyl phthalate-d4 activates the Nrf2 signaling pathway in a cell-based assay.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Diheptyl phthalate-d4
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Luciferase reporter plasmid containing an Antioxidant Response Element (ARE)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
-
Western blot reagents (primary antibodies for Nrf2, HO-1, NQO1; secondary antibody)
-
Protein lysis buffer
Procedure:
Part A: ARE-Luciferase Reporter Assay [2][3]
-
Cell Culture and Transfection:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate.
-
Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of Diheptyl phthalate-d4 for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Part B: Western Blot Analysis for Nrf2 Target Gene Expression [7][8]
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to adhere.
-
Treat the cells with Diheptyl phthalate-d4 at the desired concentrations and for the appropriate time.
-
-
Protein Extraction:
-
Lyse the cells in protein lysis buffer and determine the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against Nrf2, HO-1, and NQO1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
Visual representations of the Nrf2 signaling pathway and typical experimental workflows are provided below to facilitate understanding.
Caption: Nrf2 signaling pathway activation by Diheptyl phthalate-d4.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Workflow for a cell-based Nrf2 activation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 4. agilent.com [agilent.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
